4-(1-Benzothiophen-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Benzothiophen-3-yl)butanoic acid is a useful research compound. Its molecular formula is C12H12O2S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Modeling and Pharmacological Properties
4-(Thiophen-2-yl)butanoic acid, a cyclic substitute of the natural ligand capsaicin, has been utilized in synthesizing a new class of amides. These compounds have been subjected to molecular modeling, docking experiments, and molecular dynamics simulations to understand their interaction with the target. They were found to activate TRPV1 channels, indicating potential as TRPV1 agonists, and were assessed for protective roles against oxidative stress in certain cell lines, as well as for analgesic activity in vivo (Aiello et al., 2016).
Antioxidant Properties
Research has been conducted on compounds derived from 4-(thiophen-2-yl)butanoic acid for their antioxidant properties. These compounds were synthesized and evaluated for their ability to inhibit non-enzymatic lipid peroxidation. The study aimed to develop methods for preparing such compounds and understand their potential as antioxidants (Dovbnya et al., 2022).
Choleretic Activity
A series of 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids, including 4-(1-Benzothiophen-3-yl)butanoic acid derivatives, were synthesized and evaluated for choleretic activity. These studies aimed to understand how variations in the heterocyclic ring affect choleretic activity, with several cases showing promising results (Grella et al., 1987).
Synthesis and Evaluation of Urease Inhibitors
The compound 4-(1H-indol-3-yl)butanoic acid was used as a starting point for synthesizing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules were evaluated as urease inhibitors and displayed potent inhibitory potential, suggesting potential applications in therapeutic drug design (Nazir et al., 2018).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of derivatives of this compound. Various derivatives were synthesized and tested for antibacterial activity, with some showing effectiveness against specific bacterial strains (Naganagowda & Petsom, 2011).
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c13-12(14)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPNSMHPYFWPLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500487 |
Source
|
Record name | 4-(1-Benzothiophen-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24444-97-1 |
Source
|
Record name | 4-(1-Benzothiophen-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.